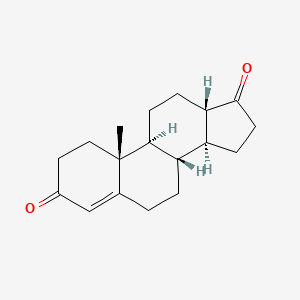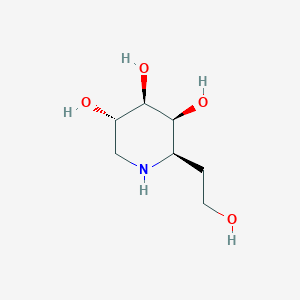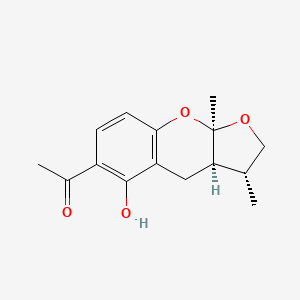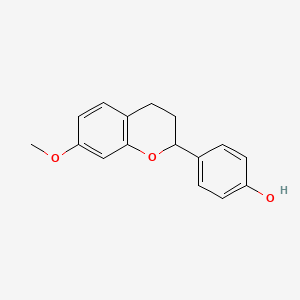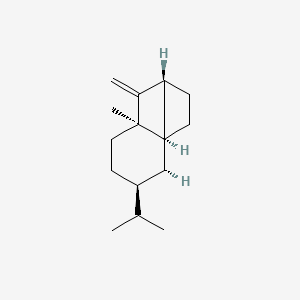
Sativene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sativene is a sesquiterpene that is octahydro-1H-1,4-methanoindene bearing methyl, isopropyl and methylene substituents at positions 4, 7 and 8 respectively (the 1R,3aS,4R,7R,7aR-isomer). It is a sesquiterpene and a bridged compound.
科学的研究の応用
Synthesis and Chemical Applications
- Sativene, a sesquiterpenoid, has been a subject of interest in the field of organic synthesis. A formal total synthesis of racemic sativene has been achieved, utilizing key reactions like intramolecular cyclization, Grignard reaction, and ionic hydrogenation. This synthesis process yields 3-isopropyl-6-methyltricyclo[4.4.0.0(2,8)]decan-7-one, a precursor to sativene, demonstrating its potential in the field of organic chemistry and natural products (Karimi, 2001).
Biological Properties and Applications
- Seco-sativene sesquiterpenoids, derived from sativene, display intriguing biological activities. These compounds have shown both phytotoxic effects and plant growth-promoting activities. The review on seco-sativene sesquiterpenoids provides insights into their structures, bioactivities, and biosynthesis, indicating a significant potential for application in agricultural sciences (Li et al., 2020).
Applications in Cancer Research
- New sativene sesquiterpenoids isolated from the endophytic fungus Bipolaris eleusines have been identified, with some compounds showing weak inhibitory activities against lung and breast cancer cells. This suggests the potential of sativene derivatives in cancer research and therapy (Ai et al., 2015).
Implications in Fungal Pathogens Research
- Research on the barley and wheat fungal pathogen Bipolaris sorokiniana revealed new sativene-type sesquiterpenoid natural products. These compounds were evaluated for their phytotoxic activity, offering insights into the role of sativene derivatives in plant pathology and the development of new agricultural treatments (Phan et al., 2019).
特性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC名 |
(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |
InChIキー |
VOBBUADSYROGAT-FQKPHLNHSA-N |
異性体SMILES |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |
正規SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
同義語 |
sativene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)
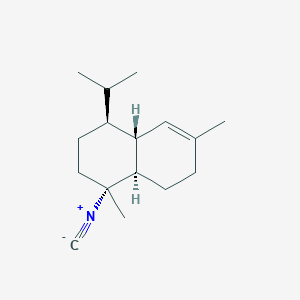
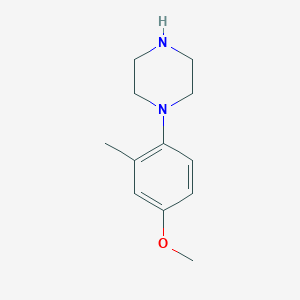
![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)
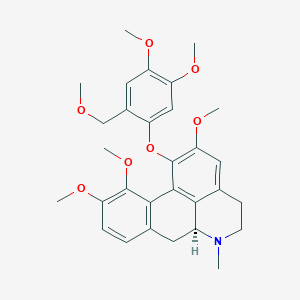
![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)

